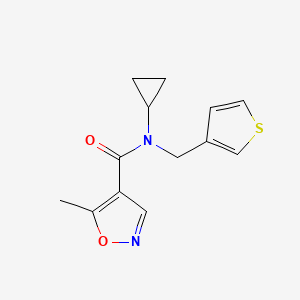

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-12(6-14-17-9)13(16)15(11-2-3-11)7-10-4-5-18-8-10/h4-6,8,11H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSBVYKEHFUWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by Cu(I) or Ru(II) but can also be achieved through metal-free approaches .

Industrial Production Methods: Industrial production methods for isoxazole derivatives focus on eco-friendly and cost-effective processes. These methods often employ green chemistry principles, such as the use of non-toxic and cost-effective catalysts, and aim to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Biological Activities

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide exhibits a range of biological activities that make it a valuable candidate for drug development:

- Analgesic Properties : The compound has shown potential as a pain reliever, which is critical in treating chronic pain conditions.

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation, making it suitable for conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast cancer models.

- Antimicrobial and Antiviral Properties : The compound has demonstrated effectiveness against various microbial strains, indicating its potential use in treating infections.

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

Case Study 1: Antimicrobial Activity

Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.

Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Case Study 2: Anticancer Activity Evaluation

Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Case Study 3: Inflammation Model Study

Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Summary of Biological Activities

The following table summarizes the observed biological activities of this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, such as enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide include other isoxazole derivatives, such as sulfamethoxazole, muscimol, and ibotenic acid . These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their biological activities .

Uniqueness: this compound is unique due to its specific substituents, which impart distinct biological activities and therapeutic potential. The presence of the cyclopropyl, methyl, and thiophen-3-ylmethyl groups contributes to its unique pharmacological profile and makes it a valuable compound for scientific research and drug development .

Biological Activity

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is a compound within the isoxazole family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 262.33 g/mol. The compound features a cyclopropyl group, a methyl group, and a thiophen-3-ylmethyl substituent, contributing to its unique properties and biological activities.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1428357-16-7 |

| Molecular Formula | |

| Molecular Weight | 262.33 g/mol |

Biological Activity

Research indicates that N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole derivatives exhibit significant biological activities, particularly in the realms of analgesic and anti-inflammatory effects. The following sections detail specific activities and mechanisms of action.

Analgesic and Anti-inflammatory Effects

Studies have shown that this compound possesses pain-relieving properties, making it a candidate for treating various pain-related conditions. Its anti-inflammatory potential suggests it may reduce inflammation through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Anticancer Properties

The compound's structure allows it to interact with several biological targets, including enzymes and receptors implicated in cancer progression. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole is crucial for its biological activity. Similar compounds with varying structures have been evaluated to understand better how modifications can enhance or reduce efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sulfamethoxazole | Contains sulfonamide group | Known for antibacterial properties |

| Muscimol | Derived from Amanita muscaria | Neuroactive compound with psychoactive effects |

| 5-Methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole | Cyclopentyl instead of cyclopropyl | May exhibit different pharmacokinetics |

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro evaluations against various cancer cell lines have shown that the compound exhibits cytotoxic effects with IC50 values in the micromolar range. For example, it has been reported to induce apoptosis in MCF-7 breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

- Molecular Docking Studies : Computational studies have indicated strong interactions between the compound and specific receptors involved in cancer signaling pathways. These interactions may enhance its anticancer efficacy by disrupting critical cellular processes .

- Comparative Studies : Research comparing N-cyclopropyl derivatives with other isoxazoles has highlighted its superior activity profile against certain cancer types, indicating its potential as a lead compound for further development .

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with cycloaddition to form the isoxazole core followed by coupling reactions to introduce the cyclopropyl and thiophen-3-ylmethyl groups. Key steps include:

- Cycloaddition : Using nitrile oxides and dipolarophiles (e.g., substituted alkenes) under controlled temperatures (e.g., 60–80°C) .

- Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in solvents like dichloromethane or dimethylformamide (DMF) .

- Cyclopropane introduction : Utilizing cyclopropanation reagents like diazomethane derivatives or transition metal catalysts .

Q. What characterization techniques are critical for confirming the compound’s structure?

Structural validation requires:

- NMR spectroscopy : H and C NMR to confirm substituent connectivity and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .

- X-ray crystallography : Resolves 3D conformation and bond angles, particularly for novel derivatives .

Q. How can researchers address low solubility in biological assays?

Solubility challenges are mitigated by:

- Co-solvents : Use DMSO or cyclodextrins at concentrations <1% to avoid cytotoxicity .

- Prodrug strategies : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield improvement strategies include:

- Ultrasound-assisted synthesis : Enhances reaction rates and reduces byproducts via cavitation effects (e.g., 40–60 kHz frequency) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while microwave irradiation reduces reaction times .

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts for selective coupling .

Q. What experimental designs are recommended for assessing biological activity?

Mechanistic studies require:

- Biochemical assays : Enzyme inhibition assays (e.g., fluorescence-based) targeting kinases or proteases .

- Cellular models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling via MTT assays .

- Dose-response analysis : IC determination with 8–10 concentration points for robust statistical modeling .

Q. How can computational methods predict the compound’s interaction with biological targets?

Computational approaches include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data .

Q. How to resolve conflicting data in spectroscopic characterization?

Ambiguities in NMR or MS data are addressed by:

- 2D NMR techniques : HSQC and HMBC to assign proton-carbon correlations .

- Isotopic labeling : N or C labeling for tracking specific atoms in complex spectra .

- Crystallographic validation : Single-crystal X-ray diffraction to unambiguously confirm structure .

Q. What are key considerations for scaling up synthesis while maintaining purity?

Scale-up challenges require:

- Purification : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC .

- Reaction monitoring : In-line FTIR or LC-MS to track intermediate formation .

- Byproduct minimization : Optimize stoichiometry (e.g., 1.2:1 molar ratio of nucleophile to electrophile) .

Methodological Notes

- Synthetic protocols should include full characterization data (yield, m.p., R, NMR shifts) for reproducibility .

- Biological assays must specify cell line origins, passage numbers, and assay validation criteria (e.g., Z’ factor >0.5) .

- Computational studies should report force fields (e.g., CHARMM36), solvent models, and convergence criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.